5-(2,3-Dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid
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Overview
Description
The closest compound I found is “3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid”. It has a molecular weight of 303.33 and a molecular formula of C15H13NO4S . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid” consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
The physical state of “3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid” is solid. It should be stored at room temperature. The predicted melting point is 202.04°C, and the predicted boiling point is approximately 532.3°C at 760 mmHg. The predicted density is approximately 1.4 g/cm³, and the predicted refractive index is n20D 1.66 .Properties
IUPAC Name |
5-(2,3-dihydroindol-1-ylsulfonyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-22-15-7-6-12(10-13(15)16(18)19)23(20,21)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJHADWFWDUEBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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